

3-Chloro-6-methylbenzo[d]isoxazole basic properties

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Compound of Interest

Compound Name:	3-Chloro-6-methylbenzo[d]isoxazole
CAS No.:	16302-64-0
Cat. No.:	B597105

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An In-Depth Technical Guide to **3-Chloro-6-methylbenzo[d]isoxazole**: Core Properties and Applications

Introduction

The benzo[d]isoxazole scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the development of numerous therapeutic agents.^{[1][2]} Compounds incorporating this core exhibit a wide spectrum of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.^{[1][3][4][5]} Within this important class of compounds, **3-Chloro-6-methylbenzo[d]isoxazole** (CAS No. 16302-64-0) serves as a critical and versatile intermediate. The strategic placement of a chlorine atom at the 3-position renders the molecule susceptible to nucleophilic substitution, providing a gateway for the synthesis of a diverse library of derivatives. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of **3-Chloro-6-methylbenzo[d]isoxazole** for researchers and scientists in drug development.

Physicochemical and Structural Properties

3-Chloro-6-methylbenzo[d]isoxazole is a solid organic compound whose core properties are essential for its handling, storage, and application in synthetic chemistry.

Identity and Structure

- Chemical Name: **3-Chloro-6-methylbenzo[d]isoxazole**
- Synonyms: 3-Chloro-6-methyl-1,2-benzisoxazole, 3-Chlor-6-methyl-1,2-benzisoxazol[6][7]
- CAS Number: 16302-64-0[6][8]
- Molecular Formula: C₈H₆ClNO[6]
- Molecular Weight: 167.59 g/mol [6][8]
- SMILES: CC1=CC2=C(C=C1)C(Cl)=NO2[6]

The structure consists of a fused benzene and isoxazole ring system, with a methyl group at the 6-position and a reactive chloro group at the 3-position.

Physicochemical Data

The following table summarizes key physicochemical data, including computationally predicted values that are valuable for understanding the molecule's behavior in biological and chemical systems.

Property	Value	Source
Molecular Weight	167.59 g/mol	[6][8]
Molecular Formula	C ₈ H ₆ ClNO	[6]
Topological Polar Surface Area (TPSA)	26.03 Å ²	[6]
LogP (calculated)	2.78962	[6]
Hydrogen Bond Acceptors	2	[6]
Hydrogen Bond Donors	0	[6]
Rotatable Bonds	0	[6]
Purity (Typical)	≥97%	[6]

Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature; users should refer to supplier-specific documentation.

Synthesis and Reactivity

The synthetic utility of **3-Chloro-6-methylbenzo[d]isoxazole** is primarily defined by the reactivity of its C3-chloro substituent.

General Synthesis of the Benzisoxazole Core

The construction of the 1,2-benzisoxazole ring system is typically achieved through intramolecular cyclization strategies. Two classical and robust approaches include:

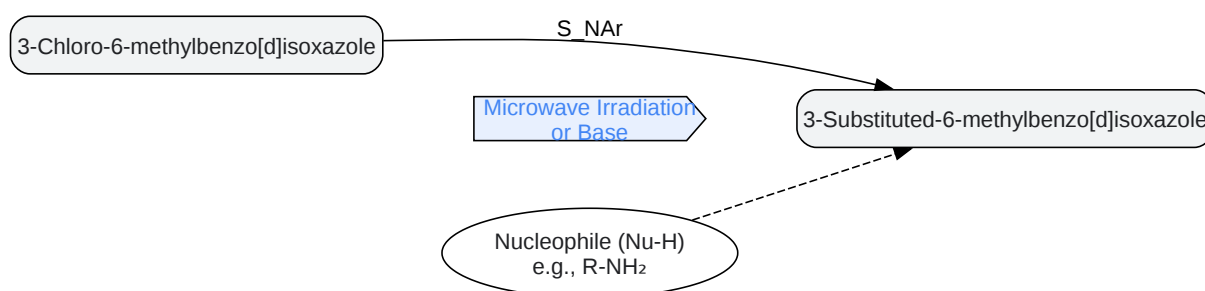
- **C–O Bond Formation:** This pathway often involves the base-promoted cyclization of *o*-substituted aryl oximes. The starting materials are readily accessible from corresponding carbonyl compounds.
- **N–O Bond Formation:** Alternatively, the cyclization of *o*-hydroxyaryl oximes or related imines can be employed to form the crucial N–O bond of the isoxazole ring.

More modern methods, such as those involving [3+2]-cycloaddition reactions, have also been developed, expanding the synthetic chemist's toolkit for accessing this scaffold.

Key Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position of the benzisoxazole ring is the molecule's primary reactive handle. This position is activated towards nucleophilic aromatic substitution (S_NAr), allowing for the facile introduction of various functional groups. This reactivity is the cornerstone of its application as a synthetic intermediate.

A prime example is the synthesis of 3-amino-1,2-benzisoxazoles. These derivatives, which are of significant interest for their biological activities, can be efficiently prepared via the microwave-promoted substitution of the 3-chloro group with a variety of amines.[9] This high-yield transformation underscores the utility of **3-Chloro-6-methylbenzo[d]isoxazole** as a precursor to more complex, pharmacologically relevant molecules.



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Caption: Nucleophilic Aromatic Substitution (S_NAr) at the C3 position.

Analytical Characterization

Structural confirmation of **3-Chloro-6-methylbenzo[d]isoxazole** and its derivatives relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a singlet corresponding to the methyl group protons around 2.3-

2.5 ppm.[10] The splitting patterns of the aromatic protons provide information about their relative positions.

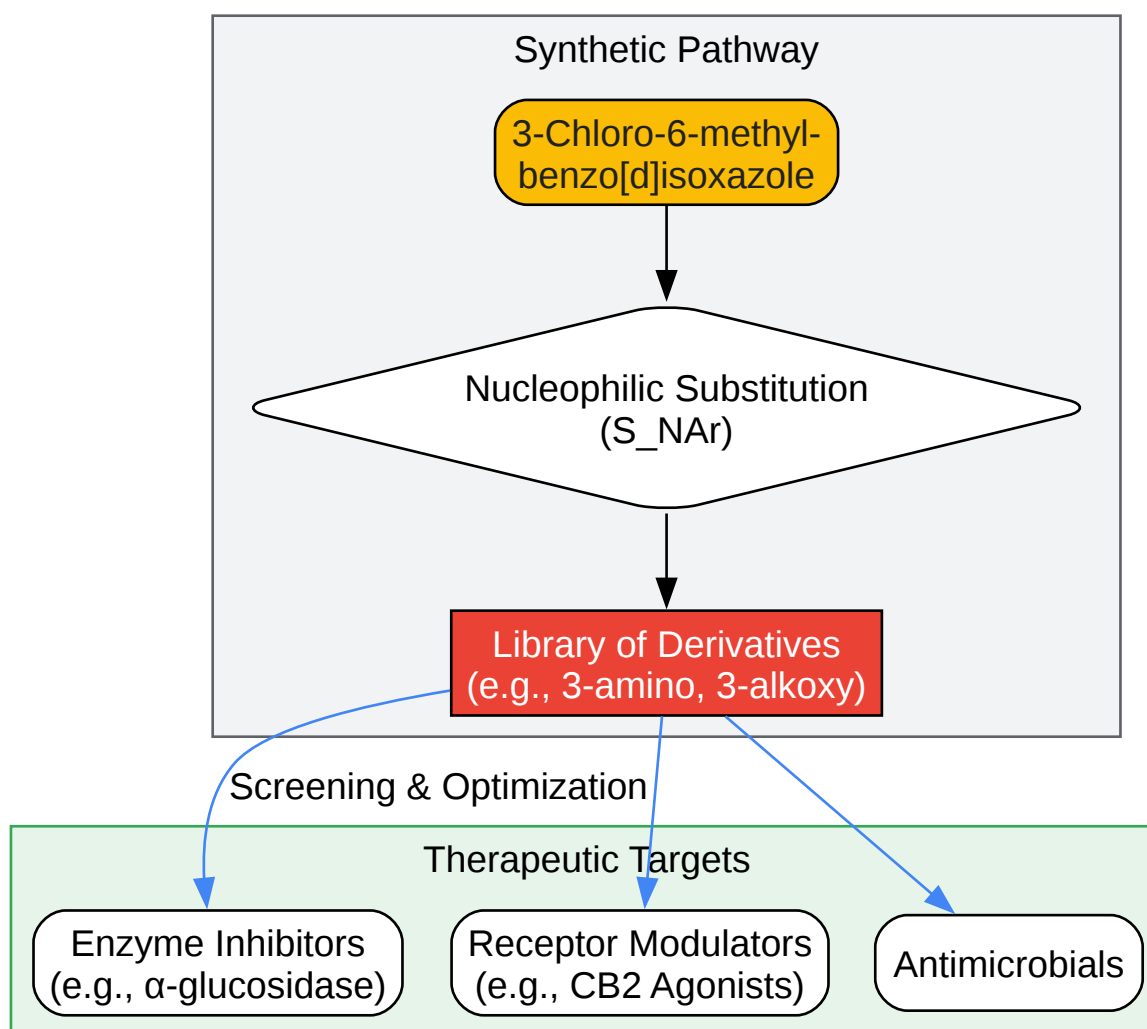
- ^{13}C NMR: The carbon spectrum will display signals for the eight unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the isoxazole ring.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M^+) and fragment ions due to the presence of the chlorine atom (^{35}Cl and ^{37}Cl isotopes in an approximate 3:1 ratio).
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C=N and N-O stretching within the isoxazole ring, as well as C-H and C=C stretching from the aromatic and methyl groups.

Applications in Drug Discovery and Medicinal Chemistry

3-Chloro-6-methylbenzo[d]isoxazole is not typically an active pharmaceutical ingredient itself but rather a key building block for synthesizing them. The benzisoxazole scaffold is present in numerous approved drugs and clinical candidates, highlighting its therapeutic relevance.[1][2][4]

Role as a Versatile Intermediate

The ability to displace the 3-chloro group allows for the systematic modification of the benzisoxazole core, which is a fundamental strategy in structure-activity relationship (SAR) studies. By introducing different amines, alcohols, thiols, or other nucleophiles, researchers can fine-tune the pharmacological profile of the resulting compounds to optimize potency, selectivity, and pharmacokinetic properties.



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Caption: Role as a building block in drug discovery workflows.

Examples of Target Classes

Derivatives synthesized from 3-chlorobenzisoxazoles have shown promise in various therapeutic areas:

- α -Glucosidase Inhibitors: Novel benzisoxazole-triazole hybrids have been synthesized and shown to be potent α -glucosidase inhibitors, a target for managing type 2 diabetes.[11]
- Cannabinoid Receptor (CB2) Agonists: The scaffold has been used to develop selective CB2 receptor agonists, which are being investigated for their potential in treating inflammatory

and neuropathic pain.[12]

- Antimicrobial Agents: The benzisoxazole core is found in compounds with significant antibacterial and antifungal activity.[1]

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for **3-Chloro-6-methylbenzo[d]isoxazole** is not available in the aggregated search results, general precautions for handling chlorinated aromatic heterocyclic compounds should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[13][14]
- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid generating dust. Wash hands thoroughly after handling.[13]
- Storage: Store in a tightly closed container in a cool, dry place.[6] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended to protect from moisture.[6]
- Toxicity: Data on the specific toxicity of this compound is limited.[15] However, related chloro-aromatic compounds can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-Chloro-6-methylbenzo[d]isoxazole is a valuable and highly functionalized building block in synthetic and medicinal chemistry. Its core value lies in the reactivity of the 3-chloro substituent, which provides a reliable entry point for the synthesis of diverse libraries of pharmacologically active compounds. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of novel therapeutics.

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